DIBATOD
Description
DIBATOD (chemical name: Di-butyl Amino Triazole Oxide Derivative) is a heterocyclic organophosphorus compound primarily employed as a flame retardant in polymer composites and electronic materials. Its molecular structure features a triazole ring fused with a phosphorus-oxygen backbone, modified by butyl amino substituents, which enhance its thermal stability and compatibility with hydrophobic polymers like epoxy resins and polycarbonates . Synthesized via nucleophilic substitution reactions between triazole precursors and phosphorylating agents, this compound exhibits a high phosphorus content (≈18% by mass), contributing to its efficacy in gas-phase and condensed-phase flame inhibition. Key properties include a thermal decomposition temperature of 320°C (onset) and a limiting oxygen index (LOI) of 35%, making it suitable for high-temperature applications in automotive and aerospace industries .
Properties
CAS No. |
14079-08-4 |
|---|---|
Molecular Formula |
C18H18N2O5S |
Molecular Weight |
374.415 |
Synonyms |
DIBATOD |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
DIBATOD is structurally and functionally comparable to two widely used flame retardants: 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DiDOPO) and bisphenol A bis(diphenyl phosphate) (BDP). Below is a detailed analysis:
Structural and Functional Comparison
Key Research Findings
- Flame Retardancy Mechanism :
- This compound releases phosphorus-rich radicals during decomposition, scavenging H· and OH· radicals in the gas phase and forming a char layer in the condensed phase . DiDOPO operates similarly but produces less stable char due to its rigid aromatic structure . BDP relies on ester decomposition to release phosphoric acid, which catalyzes char formation but is less effective at high temperatures .
- Polymer Compatibility: this compound’s butyl groups improve dispersion in non-polar matrices, reducing leaching by 15% compared to DiDOPO . BDP’s bisphenol backbone enhances compatibility with polycarbonates but increases hydrophilicity, limiting use in moisture-sensitive applications .
- DiDOPO’s ecotoxicity data remain understudied .
Performance in Epoxy Resins
| Parameter | This compound (5% loading) | DiDOPO (5% loading) | BDP (5% loading) |
|---|---|---|---|
| Peak Heat Release Rate (kW/m²) | 120 | 145 | 160 |
| Total Smoke Production (m²/kg) | 450 | 520 | 600 |
| UL-94 Rating | V-0 | V-1 | V-2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
